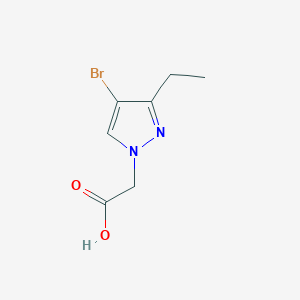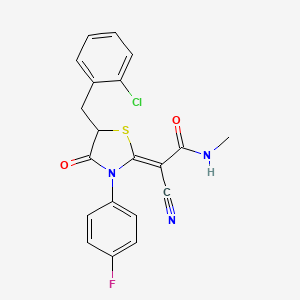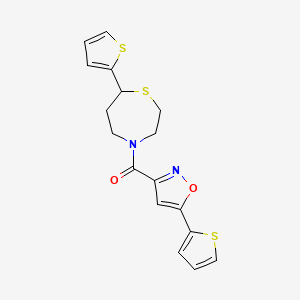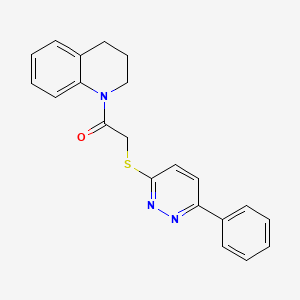
N~1~-(3-methoxypropyl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N~1~-(3-methoxypropyl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide is a synthetic molecule that likely belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and it serves as a backbone for many pharmacologically active compounds. The molecule appears to be a complex amide with multiple substitutions, which could potentially influence its biological activity.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in the literature. For instance, the paper titled "Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides" discusses the synthesis of various 4-arylamino-4-piperidinecarboxylic acids, which are precursors for alpha-amino esters, ethers, and ketones . The synthetic approaches described in this paper involve substitutions on both nitrogen atoms of the piperidine ring, which have been shown to yield extremely potent analgesics. Although the exact synthesis of N~1~-(3-methoxypropyl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide is not detailed, the methodologies could be similar, involving strategic substitutions to achieve the desired potency and selectivity.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their pharmacological profile. The paper on structure-activity relationships of substituted N-benzyl piperidines provides insights into how different substituents affect the molecule's affinity and selectivity for various transporters. The presence of specific functional groups, such as the methoxypropyl and methylbenzyl groups in the compound of interest, could influence its interaction with biological targets. The stereochemistry, particularly the cis- or trans-orientation of substituents, also plays a significant role in the compound's activity, as seen in the analgesic activities of cis- and trans-3-methyl homologs .
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be inferred from their functional groups and the overall molecular architecture. The amide bonds present in N~1~-(3-methoxypropyl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide suggest a certain stability, but they could undergo hydrolysis under specific conditions. The methoxy and benzyl groups may participate in various chemical reactions, such as oxidation or conjugation, which could be relevant in the metabolism of the compound if it were to be used as a drug .
Physical and Chemical Properties Analysis
The physical and chemical properties of N~1~-(3-methoxypropyl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide, such as solubility, melting point, and partition coefficient, would be influenced by its molecular structure. The presence of polar groups like the amide could enhance solubility in water, while the aromatic and alkyl groups could increase lipophilicity, affecting the compound's distribution and absorption in biological systems. The papers provided do not offer specific data on these properties, but general trends in piperidine derivatives can be applied to hypothesize the compound's behavior .
Wissenschaftliche Forschungsanwendungen
Environmental Impact of Organic UV Filters
Environmental Effects of Sunscreen Active Ingredients : Concerns have been raised about the environmental impact of UV filters found in sunscreens, such as oxybenzone and octinoxate. These compounds have been detected in water sources worldwide and are not easily removed by wastewater treatment techniques. Laboratory settings have implicated oxybenzone specifically as a possible contributor to coral reef bleaching. Additionally, UV filters have been identified in various species of fish, indicating potential consequences for the food chain (Schneider & Lim, 2019).
Applications in Water Treatment
Nanofiltration Membranes with Crumpled Polyamide Films : A new class of nanofiltration (NF) membranes featuring crumpled polyamide layers has shown great potential for improving membrane separation performance in environmental applications. These include water softening, surface/groundwater purification, wastewater treatment, and water reuse (Shao et al., 2022).
Polyamides in Medical Applications
Water Soluble Polymers for Medicine : Research at the Institute of Macromolecular Chemistry has focused on soluble polymers for medical uses, including polyamides (polypeptides) for potential therapeutic applications. These polymers offer hydrophilic properties and the capability to prepare a range of derivatives from a common polymeric intermediate, polysuccinimide (Kálal et al., 1978).
Polyamide Environmental Stability
Review Auto-oxidation of Aliphatic Polyamides
: This review analyzes the oxidation kinetics of polyamides and model compounds to provide insights for kinetic modeling. It highlights the vulnerability of α-amino methylenes in polyamides to oxidation, a critical factor in their environmental stability and degradation behavior (Richaud et al., 2013).
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-8-11(18)6-7-13(15)19/h2-8H,9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCHRVNXLMBPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(3-methoxypropyl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B3007901.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide](/img/structure/B3007903.png)


![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline hydrochloride](/img/structure/B3007909.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007910.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide](/img/structure/B3007911.png)
![N-(2-chlorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B3007913.png)
![N-(3-{[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3007914.png)

![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007916.png)
![N-[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B3007917.png)